N-2-Nitrophenylsulfenyl-L-leucine
CAS No.: 50571-61-4
Cat. No.: VC3969178
Molecular Formula: C12H16N2O4S
Molecular Weight: 284.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50571-61-4 |
|---|---|
| Molecular Formula | C12H16N2O4S |
| Molecular Weight | 284.33 g/mol |
| IUPAC Name | (2S)-4-methyl-2-[(2-nitrophenyl)sulfanylamino]pentanoic acid |
| Standard InChI | InChI=1S/C12H16N2O4S/c1-8(2)7-9(12(15)16)13-19-11-6-4-3-5-10(11)14(17)18/h3-6,8-9,13H,7H2,1-2H3,(H,15,16)/t9-/m0/s1 |
| Standard InChI Key | OITRGNOZDXVYFU-VIFPVBQESA-N |
| Isomeric SMILES | CC(C)C[C@@H](C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-] |
| SMILES | CC(C)CC(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-] |
| Canonical SMILES | CC(C)CC(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-] |
Introduction
N-2-Nitrophenylsulfenyl-L-leucine is a synthetic organic compound primarily used in peptide synthesis as a protecting group for amino acids. Its molecular formula is , with a molecular weight of 284.33 g/mol. The compound is characterized by its nitrophenylsulfenyl functional group, which provides stability and selective reactivity during chemical processes .
Synthesis of N-2-Nitrophenylsulfenyl-L-Leucine
The synthesis of N-2-nitrophenylsulfenyl-L-leucine involves the reaction of N-2-nitrophenylsulfenyl chloride with L-leucine in the presence of a base:
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Reagents:
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N-2-nitrophenylsulfenyl chloride
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L-leucine
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Base (e.g., triethylamine)
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Procedure:
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The sulfenyl chloride reacts with the amino group of L-leucine, forming a stable sulfenamide bond.
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The reaction is carried out under controlled conditions to ensure selective protection of the amino group.
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This process results in the formation of N-2-nitrophenylsulfenyl-L-leucine, which can be purified through recrystallization or chromatography techniques .
Peptide Synthesis
N-2-nitrophenylsulfenyl-L-leucine is widely used as a protecting group in peptide synthesis:
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The nitrophenylsulfenyl group shields the amino group during coupling reactions.
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It can be selectively removed under mild conditions, ensuring minimal side reactions and high yield of desired peptides.
Chemical Reactions
The compound undergoes several key reactions:
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Oxidation: Reduction of the nitro group to an amino group.
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Substitution: Replacement of the sulfenyl group with nucleophiles.
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Hydrolysis: Release of L-leucine under acidic or basic conditions .
Comparison with Similar Compounds
Other derivatives, such as N-2-nitrophenylsulfenyl-L-isoleucine and N-2-nitrophenylsulfenyl-L-valine, share similar properties but differ in their amino acid components, impacting their specific applications in peptide chemistry.
Safety and Handling
While detailed safety data for N-2-nitrophenylsulfenyl-L-leucine is not readily available, general precautions for handling organosulfur compounds include:
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Use of personal protective equipment (PPE) such as gloves and goggles.
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Conducting experiments in a well-ventilated fume hood to avoid exposure to toxic fumes.
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Proper storage in airtight containers away from heat and moisture.
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